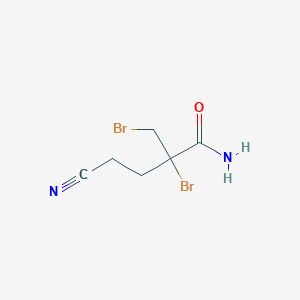
1-(3-broMo-4-(trifluoroMethoxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H6BrF3O2. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ethanone moiety attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone typically involves the bromination of 4-(trifluoromethoxy)acetophenone. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often optimize reaction conditions, including temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, treatment with sodium methoxide can yield the corresponding methoxy derivative.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include bases like sodium hydroxide or potassium carbonate, solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted phenyl ethanones, phenyl alcohols, and phenyl carboxylic acids .
Scientific Research Applications
1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
1-(3-Bromo-4-(trifluoromethoxy)phenyl)ethanone can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound lacks the ethanone moiety, making it less reactive in certain chemical transformations.
1-(4-Bromo-3-(trifluoromethoxy)phenyl)ethanone: The position of the bromine and trifluoromethoxy groups is reversed, which can influence the compound’s reactivity and interaction with other molecules.
1-(3-Bromo-4-methoxyphenyl)ethanone: The trifluoromethoxy group is replaced with a methoxy group, affecting the compound’s electronic properties and reactivity
The unique combination of the bromine atom and trifluoromethoxy group in this compound imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H6BrF3O2 |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
1-[3-bromo-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6BrF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3 |
InChI Key |
VVLAAYGPLMRJJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



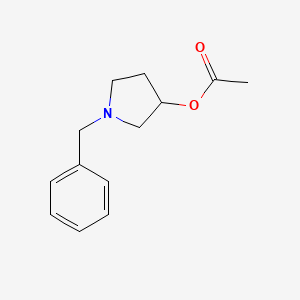

![1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127719.png)
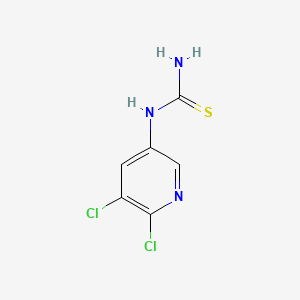
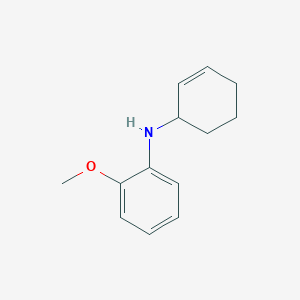
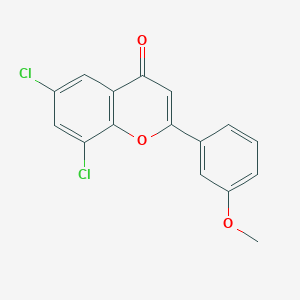

![N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14127739.png)
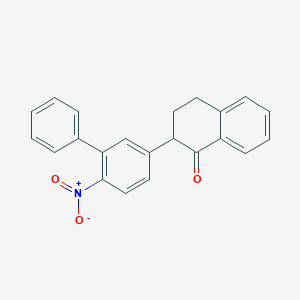
![3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14127750.png)
![(4S,8R,9R,21R)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B14127759.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)
